E3 Ligand-Linker Conjugate 7

Descripción general

Descripción

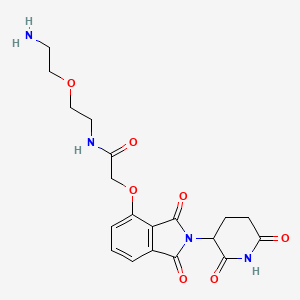

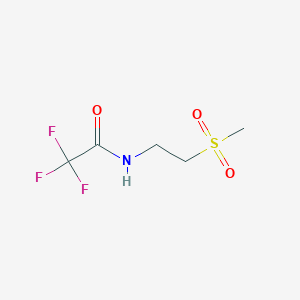

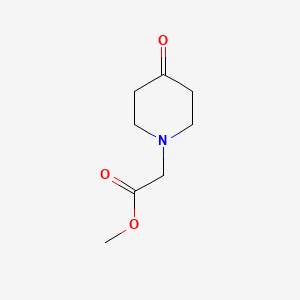

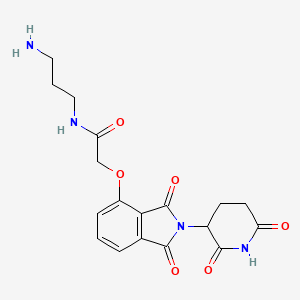

“E3 Ligand-Linker Conjugate 7” is a compound with the molecular formula C29H38N4O6 . It is a type of Proteolysis-Targeting Chimera (PROTAC) that has received significant attention as a promising class of therapeutic agents . These bifunctional molecules consist of a target binding unit, a linker, and an E3 ligase binding moiety .

Synthesis Analysis

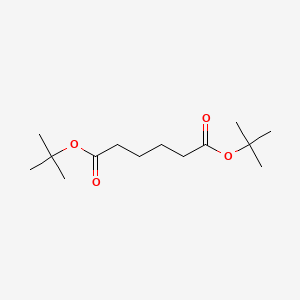

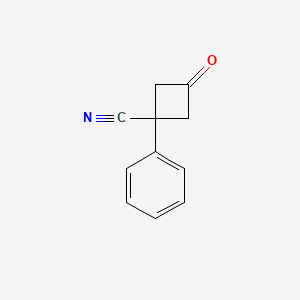

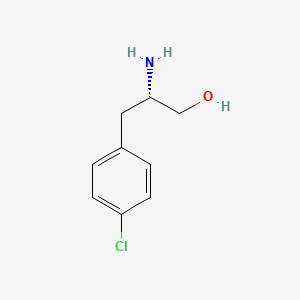

The synthesis of this compound involves several steps. The process starts with the preparation of E3 ligands, which are then utilized for PROTACs . Different preparative routes to E3 ligands are compared with respect to feasibility and productivity . A particular focus is set on the chemistry of the linker attachment, discussing the synthetic opportunities to connect the E3 ligand at an appropriate exit vector with a linker to assemble the final PROTAC .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 538.6 g/mol . The compound has a rotatable bond count of 7 and a topological polar surface area of 116 Ų . The compound’s complexity, as computed by Cactvs 3.4.8.18, is 992 .Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound are complex. The chemically-induced formation of ternary complexes leads to ubiquitination and proteasomal degradation of target proteins .Physical And Chemical Properties Analysis

This compound has a molecular weight of 538.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 7 and a topological polar surface area of 116 Ų . The compound’s XLogP3 is 2.6 .Aplicaciones Científicas De Investigación

Ubiquitination Mechanisms

- E3 ligases, including E3 Ligand-Linker Conjugate 7, play a crucial role in ubiquitination, a process vital for regulating a wide range of eukaryotic cell functions. E3 ligases are known for their high efficiency and specificity in ubiquitination reactions, recognizing substrates based on specific signals and catalyzing isopeptide bond formation between substrate lysine residues and ubiquitin (Pickart, 2001).

Structure and Function in Ubiquitin-Protein Ligases

- The structure of E3 ligases, such as this compound, is critical in their function. Studies on c-Cbl, a RING family E3, reveal how RING domains recruit ubiquitin-conjugating enzymes (E2) and suggest that RING E3s may act as scaffolds, positioning the substrate and E2 for optimal ubiquitin transfer (Zheng, Wang, Jeffrey, & Pavletich, 2000).

PROTACs Development and E3 Ligands

- E3 ligases, including this compound, are integral in the development of Proteolysis-targeting chimeras (PROTACs). These molecules utilize E3 ligases to ubiquitinate and degrade target proteins. The synthesis of E3 ligands is crucial in PROTAC development, with a focus on attaching these ligands to linkers for assembling final PROTAC molecules (Bricelj et al., 2021).

Linkage Vectors in Degrader Development

- Identifying appropriate linkage vectors is a vital step in developing degrader molecules, like those involving this compound. This involves determining optimal linkage sites for conjugating E3 ligase to existing protein ligands, guiding the synthesis of effective degraders (Brownsey et al., 2022).

Diverse Roles of E3 Ligases

- E3 ligases, such as this compound, are involved in various cellular processes, including protein degradation and modulation of protein function. Their diverse roles and mechanisms, including ubiquitination through different lysine residues of ubiquitin, are pivotal in cellular regulation and disease mechanisms (Ardley & Robinson, 2005).

Ubiquitin Chain Synthesis

- E3 ligases, including this compound, can synthesize diverse types of ubiquitin chains. This includes the formation of heterogeneous ubiquitin chains containing different linkages, which play roles in proteasomal degradation and cellular signaling (Kim et al., 2007).

RING Domain E3 Ligases

- E3 ligases with RING domains, such as this compound, are involved in ubiquitination by facilitating the transfer of ubiquitin from E2 to the substrate. Understanding their structure, interaction with substrates, and regulation is crucial for grasping their role in cellular processes and diseases (Deshaies & Joazeiro, 2009).

Structural Insights into E3 Ligases

- Structural studies of E3 ligases provide insights into their catalytic and regulatory mechanisms. This includes how they interact with E2s and substrates for ubiquitin conjugation, highlighting the importance of E3 ligases in cellular regulation and the potential impact of their dysregulation (Buetow & Huang, 2016).

Mecanismo De Acción

Target of Action

The primary target of E3 Ligand-Linker Conjugate 7, also known as Thalidomide-O-amido-PEG-C2-NH2, is the E3 ubiquitin ligase . This enzyme plays a crucial role in the ubiquitination process, which is a post-translational modification of proteins that regulates many biological processes .

Mode of Action

This compound is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis-Targeting Chimeras) technology . PROTACs are heterobifunctional compounds that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The this compound operates within the ubiquitin-proteasome system (UPS), a major pathway for protein degradation . The UPS regulates the degradation of over 80% of proteins in cells and its dysregulation has been revealed in most hallmarks of cancer . The E3 ligase ligand-linker conjugate induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .

Pharmacokinetics

It’s worth noting that the compound’s salt form, thalidomide-o-amido-peg-c2-nh2 hydrochloride, is reported to have better water solubility and stability compared to its free form . These properties could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of the action of this compound is the degradation of the target protein via the ubiquitin-proteasome system . This can lead to various molecular and cellular effects, depending on the specific function of the degraded protein.

Direcciones Futuras

The future directions of research on E3 Ligand-Linker Conjugate 7 could involve further exploration of the synthesis process, particularly the chemistry of the linker attachment . Additionally, more research could be conducted on the mechanism of action of the compound, particularly the formation of ternary complexes . The development of PROTACs targeting different proteins could also be a promising area of future research .

Propiedades

IUPAC Name |

N-[2-(2-aminoethoxy)ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O7/c20-6-8-29-9-7-21-15(25)10-30-13-3-1-2-11-16(13)19(28)23(18(11)27)12-4-5-14(24)22-17(12)26/h1-3,12H,4-10,20H2,(H,21,25)(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTCFDNGMVCDIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

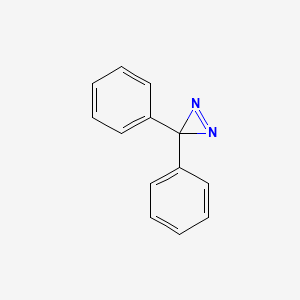

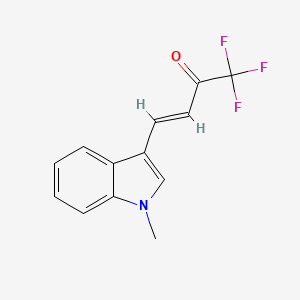

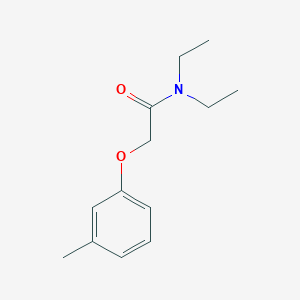

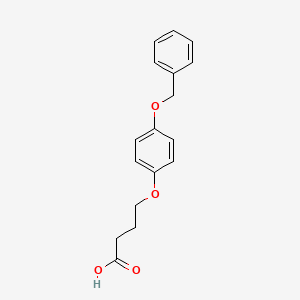

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B3114501.png)

![4-[4-(Sec-butyl)phenoxy]aniline](/img/structure/B3114513.png)

![2-[(4-Methoxy-1,1-dioxothiolan-3-yl)amino]acetic acid](/img/structure/B3114521.png)

![tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3114581.png)